tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate

JAK3 inhibitor ritlecitinib enantiomeric differentiation

tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate (CAS 1271024-76-0) is a chirally defined, Boc-protected 3-amino-6-methylpiperidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g·mol⁻¹. It belongs to the class of cis-2,6-disubstituted piperidine building blocks widely employed in medicinal chemistry for the construction of kinase inhibitors and GPCR-targeted therapeutics.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1271024-76-0
Cat. No. B2729507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate
CAS1271024-76-0
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CCC(CN1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
InChIKeyNNMBHCRWGGSRBE-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate (CAS 1271024-76-0): Chiral Boc-Protected 3-Amino-6-methylpiperidine Building Block


tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate (CAS 1271024-76-0) is a chirally defined, Boc-protected 3-amino-6-methylpiperidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g·mol⁻¹ [1]. It belongs to the class of cis-2,6-disubstituted piperidine building blocks widely employed in medicinal chemistry for the construction of kinase inhibitors and GPCR-targeted therapeutics. The compound features two defined stereogenic centers at C3 (S) and C6 (R), rendering it the enantiomer of the (3R,6S)-configured aminopiperidine core found in the FDA-approved JAK3/TEC inhibitor ritlecitinib (PF-06651600, Litfulo) [2]. Commercially available at purities of ≥97–98%, it is supplied as a solid requiring storage at 2–8 °C under inert, dry conditions [1].

Why Generic Substitution of tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate Fails: Stereochemical Fidelity as a Non-Negotiable Requirement


Generic substitution of this compound with its racemic mixture (CAS 1150618-39-5), its enantiomer (CAS 1227916-38-2), or its trans-diastereomer (CAS 1932293-70-3) is inadmissible for applications requiring defined stereochemistry. In the synthesis of ritlecitinib (PF-06651600), only the (2S,5R)-configured aminopiperidine core—which corresponds to the (3R,6S) absolute configuration in the Boc-protected intermediate—yields the therapeutically active JAK3 inhibitor with an IC₅₀ of 33.1 nM and >300-fold selectivity over JAK1, JAK2, and TYK2 (IC₅₀ >10,000 nM) [1]. The (3S,6R) enantiomer, by contrast, is catalogued as 'Ritlecitinib Impurity 1' and serves exclusively as an analytical reference standard for enantiomeric purity determination, not as a productive synthetic intermediate [2]. For orexin receptor antagonist programs (e.g., MK-6096/Filorexant), the (3R,6R) trans-diastereomer—not the (3S,6R) cis-isomer—constitutes the active pharmacophore core, with chemoenzymatic routes achieving >99.9% enantiomeric excess [3]. These orthogonal stereochemical requirements across distinct drug classes make unambiguous stereochemical identity the single most critical procurement specification.

Quantitative Differentiation Evidence for tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate vs. Closest Analogs


Stereochemical Identity: (3S,6R) as the Enantiomer of the Ritlecitinib Pharmacophore Core

The target compound (3S,6R) is the enantiomer of the (3R,6S)-configured Boc-aminopiperidine intermediate that constitutes the chiral core of ritlecitinib (PF-06651600). The (3R,6S) isomer, after deprotection and elaboration, yields the (2S,5R)-2-methyl-5-aminopiperidine moiety present in the final API, which inhibits JAK3 with an IC₅₀ of 33.1 nM [1]. The target (3S,6R) isomer produces the opposite (2R,5S) configuration upon deprotection, which is not the active stereoisomer and is instead designated as 'Ritlecitinib Impurity 1' [2]. This is a direct stereochemical relationship, not merely a structural analogy.

JAK3 inhibitor ritlecitinib enantiomeric differentiation

Diastereomeric Comparison: (3S,6R) cis-Isomer vs. (3R,6R) trans-Isomer in Orexin Receptor Antagonist Synthesis

The (3R,6R) trans-diastereomer of this compound class—not the (3S,6R) cis-isomer—has been explicitly identified as the key chiral intermediate for orexin receptor antagonists (e.g., MK-6096/Filorexant) and IRAK4 inhibitors [1]. A 2025 chemoenzymatic synthesis achieved the (3R,6R) isomer with >99.9% enantiomeric excess and demonstrated its application as an 'active pharmacophore' in drug synthesis [1]. The (3S,6R) cis-isomer, by contrast, bears a different relative orientation of the amino and methyl substituents and is not reported as a productive intermediate for these programs. This distinction is critical: cis vs. trans geometry dictates which drug target class the intermediate can serve.

orexin receptor antagonist MK-6096 IRAK4 inhibitor diastereoselectivity

Process-Scale Isolation of cis-Configured Aminopiperidine Enantiomers via Diastereomeric Salt Crystallization

In the scalable process development for PF-06651600, the enantiomerically pure cis-isomer (the (3R,6S) configured intermediate) was isolated directly from a racemic cis/trans mixture via a diastereomeric salt crystallization, eliminating the need for two chiral SFC chromatographic separations [1]. This process innovation increased the overall synthetic yield from 5% to 14% and enabled multikilogram API delivery [1]. The methodology is equally applicable to the isolation of the (3S,6R) enantiomer when the appropriate chiral resolving agent is selected. This demonstrates that procurement of the pre-resolved (3S,6R) enantiomer eliminates the substantial cost and throughput limitations associated with chiral chromatographic separation.

chiral resolution diastereomeric crystallization process chemistry

Purity Specifications: Commercial Availability of the (3S,6R) Enantiomer vs. Racemic and Stereochemically Undefined Mixtures

The (3S,6R) enantiomer (CAS 1271024-76-0) is commercially supplied at ≥97% purity with defined stereochemistry (2 defined stereocenters, 0 undefined) . In contrast, the racemic/stereochemically undefined cis/trans mixture (CAS 1150618-39-5) is supplied by TCI Chemicals explicitly as a 'cis- and trans- mixture' without enantiomeric specification . The Aladdin catalog lists the (3S,6R) compound at $372.90/g (1g scale) with availability typically within 8–12 weeks, indicating a specialty chiral inventory item rather than a bulk commodity . This premium pricing and lead time reflect the added value of stereochemical definition.

enantiomeric purity procurement specification chiral building block

Optimal Procurement and Application Scenarios for tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate (CAS 1271024-76-0)


Enantiomeric Impurity Reference Standard for Ritlecitinib (Litfulo) Quality Control

The (3S,6R) isomer is explicitly catalogued as 'Ritlecitinib Impurity 1' and serves as a reference standard for enantiomeric purity determination in ritlecitinib API and drug product batches [1]. Regulatory submissions (ANDA, DMF) require characterization and quantification of this opposite enantiomer as a potential process-related impurity. Procurement of the authentic (3S,6R) reference standard with a defined Certificate of Analysis (CoA) ensures compliance with ICH Q3A/Q3B impurity guidelines and supports HPLC chiral purity method validation [2].

Stereochemical Probe in Medicinal Chemistry SAR Studies of cis-2,6-Disubstituted Piperidines

When conducting structure-activity relationship (SAR) studies on cis-2,6-disubstituted piperidine scaffolds—such as JAK kinase inhibitors or orexin receptor modulators—the (3S,6R) enantiomer serves as a stereochemical control compound to confirm that observed biological activity is enantiomer-specific. The (3R,6S) enantiomer (CAS 1227916-38-2) produces the active (2S,5R) configuration found in ritlecitinib (JAK3 IC₅₀ = 33.1 nM), while the (3S,6R) compound should yield the inactive (2R,5S) configuration [3]. Paired procurement of both enantiomers enables rigorous determination of enantiomeric selectivity ratios.

Chiral Building Block for Asymmetric Synthesis of Non-JAK3 Piperidine-Containing Candidates

For discovery programs targeting biological pathways other than JAK3/TEC kinases—where the (3S,6R) rather than (3R,6S) stereochemistry may be required for target engagement—this compound provides a pre-resolved, Boc-protected aminopiperidine scaffold with two defined stereocenters [1]. The Boc group enables orthogonal protection strategies, while the free secondary amine at the piperidine nitrogen allows for selective N-functionalization (e.g., acylation, reductive amination, or SNAr coupling) without epimerization risk . This contrasts with procurement of the racemic mixture, which would necessitate downstream chiral separation after multiple synthetic steps, compounding yield losses.

Method Development and Validation for Chiral Purity Analysis of Aminopiperidine Intermediates

Analytical laboratories developing chiral HPLC or SFC methods for aminopiperidine intermediates can use the (3S,6R) compound as a system suitability standard to establish resolution (Rs) between enantiomers. In the ritlecitinib process development, chiral SFC was originally required for both intermediate and final API purification, contributing to a low 5% overall yield [4]. Having authentic samples of both enantiomers enables method optimization that can detect as little as 0.1% of the undesired enantiomer, a typical ICH threshold for chiral impurities in pharmaceutical intermediates.

Quote Request

Request a Quote for tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.